molecular formula C6H4BrNO B130245 4-Bromopyridine-2-carbaldehyde CAS No. 131747-63-2

4-Bromopyridine-2-carbaldehyde

Cat. No. B130245
M. Wt: 186.01 g/mol
InChI Key: CKVQWOKUEZYWRQ-UHFFFAOYSA-N
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Description

4-Bromopyridine-2-carbaldehyde is a brominated pyridine derivative that serves as an important intermediate in organic synthesis. It is characterized by the presence of a bromine atom on the pyridine ring and an aldehyde functional group at the second position. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied, indicating the significance of brominated pyridine derivatives in synthetic chemistry.

Synthesis Analysis

The synthesis of bromopyridine derivatives is a topic of interest due to their utility in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, which could be analogous to the synthesis of 4-bromopyridine-2-carbaldehyde . Additionally, the synthesis of 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, has been achieved through a 'halogen dance' reaction, which might be applicable to the synthesis of 4-bromopyridine-2-carbaldehyde . The self-condensation of 4-bromopyridine has also been explored, leading to the formation of a conjugated polymer, which suggests that 4-bromopyridine derivatives can undergo polymerization reactions .

Molecular Structure Analysis

The molecular structure of 4-bromopyridine-2-carbaldehyde would consist of a pyridine ring with a bromine atom and an aldehyde group. The presence of these functional groups influences the reactivity and interaction of the molecule with other chemical species. For example, the bromine atom can act as a good leaving group, facilitating nucleophilic substitution reactions . The aldehyde group can participate in condensation reactions, as seen in the synthesis of macrocyclic Schiff bases from 2,2'-bipyridine-5,5'-dicarbaldehyde .

Chemical Reactions Analysis

Bromopyridine derivatives are versatile in chemical reactions. The bromine atom can be displaced in nucleophilic substitution reactions, and the aldehyde group can react with various nucleophiles. For instance, 3-bromopyridine-4-carbaldehyde has been cyclized with carboxylic acids under carbon monoxide pressure to yield dihydrofuro[3,4-c]pyridine derivatives . Similarly, 4-bromopyridine-2-carbaldehyde could potentially undergo cyclization reactions to form heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromopyridine-2-carbaldehyde would be influenced by its functional groups. The bromine atom would contribute to the molecule's density and boiling point, while the aldehyde group would affect its solubility and reactivity. Although the specific properties of 4-bromopyridine-2-carbaldehyde are not discussed in the provided papers, the properties of related compounds, such as 2-bromo-6-isocyanopyridine and 4-bromopyridine, have been studied, indicating that these compounds are generally stable and can be handled under standard laboratory conditions .

Scientific Research Applications

Catalytic Reactions

4-Bromopyridine-2-carbaldehyde is utilized in various catalytic reactions. For instance, Cho and Kim (2008) demonstrated its use in palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). Another study by the same authors (2006) showed its application in forming isoquinolines through a Heck coupling followed by an aldol reaction (Cho & Patel, 2006).

Structural and Spectral Analysis

Brito et al. (2023) investigated the structure and vibrational spectra of 6-Bromopyridine-2-carbaldehyde, highlighting its role as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).

Polymerization Applications

Haddleton et al. (1997) explored the use of 2-pyridinecarbaldehyde imines in atom transfer polymerization, highlighting their simplicity and versatility in producing homogeneous reactions with copper(I) bromides (Haddleton et al., 1997).

Heterocyclization Reactions

Krinochkin et al. (2017) studied substituted pyridine-2-carbaldehydes in heterocyclization, providing insights into the synthesis of triazines and triazine oxides, demonstrating the compound's versatility in organic synthesis (Krinochkin et al., 2017).

Synthesis of Biological Compounds

Alcaide and Almendros (2002) discussed the use of 4-oxoazetidine-2-carbaldehydes, including 4-Bromopyridine-2-carbaldehyde, in the stereocontrolled synthesis of biologically relevant substances like amino acids and alkaloids (Alcaide & Almendros, 2002).

Three-Component Tethering in Synthesis

Cho and Shim (2006, 2007) demonstrated the use of 4-Bromopyridine-2-carbaldehyde in palladium-catalyzed three-component tethering, which is pivotal in the synthesis of pharmacologically and biologically active compounds (Cho & Shim, 2006), (Cho & Shim, 2007).

Ligand Formation and Metal Ion Interaction

Constable et al. (2010) explored the formation of chiral Schiff base ligands, including those from 4-Bromopyridine-2-carbaldehyde, showcasing its application in templating to suit the needs of metal ions in various reactions (Constable et al., 2010).

Safety And Hazards

4-Bromopyridine-2-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. It may also cause respiratory irritation . It should not be released into the environment .

properties

IUPAC Name

4-bromopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-5-1-2-8-6(3-5)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVQWOKUEZYWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563713
Record name 4-Bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-2-carbaldehyde

CAS RN

131747-63-2
Record name 4-Bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridine-2-carbaldehyde
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Synthesis routes and methods

Procedure details

Manganese(IV) oxide (22.19 g, 255.29 mmol) was added to a solution of (4-bromopyridin-2-yl)methanol (4.00 g, 21.27 mmol) in chloroform (80 mL) and the reaction mixture was stirred under reflux for 45 min. After the mixture had cooled to room temperature the solids were removed by filtration through a pad of Celite®. The solvent was removed in vacuo and the residue (3.96 g, quant.) was used without further purification in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
22.19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AP Krinochkin, ES Starnovskaya, MI Valieva… - Mendeleev …, 2022 - Elsevier
… 1 were obtained in accordance with the reported methodology11,12 from isonitrosoacetophenone hydrazones13 and commercially available 4-bromopyridine-2carbaldehyde. …
Number of citations: 1 www.sciencedirect.com
D Kieslich, J Christoffers - Synthesis, 2021 - thieme-connect.com
The nucleophilic addition of a cyanide anion to a carbonyl group is the basis for several cyanide-catalyzed organic reactions, which are summarized in this review. Since cyanide is also …
Number of citations: 12 www.thieme-connect.com
AE Freer - 2017 - etheses.bham.ac.uk
… 4-Bromopyridine-2-carbaldehyde was commercially available from Fluorochem, this was used to add an alkyl group via the same 2 step synthetic route described in Section 2.5.1 (…
Number of citations: 4 etheses.bham.ac.uk

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